molecular formula C8H20ClN5 B13056232 N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride

N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride

Cat. No.: B13056232
M. Wt: 221.73 g/mol
InChI Key: JCXVOGJIMJIDKE-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, making the process suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Propan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
  • N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
  • N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide

Uniqueness

N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is unique due to its specific structure and reactivity. It exhibits distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C8H20ClN5

Molecular Weight

221.73 g/mol

IUPAC Name

1-carbamimidoyl-1,2-di(propan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C8H19N5.ClH/c1-5(2)12-8(11)13(6(3)4)7(9)10;/h5-6H,1-4H3,(H3,9,10)(H2,11,12);1H

InChI Key

JCXVOGJIMJIDKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N)N(C(C)C)C(=N)N.Cl

Origin of Product

United States

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